molecular formula C6H6N2O4 B14731959 2-Furancarboximidic acid, 5-nitro-, methyl ester CAS No. 6001-23-6

2-Furancarboximidic acid, 5-nitro-, methyl ester

Cat. No.: B14731959
CAS No.: 6001-23-6
M. Wt: 170.12 g/mol
InChI Key: VPSZEHQXLLLDLI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furancarboximidic acid, 5-nitro-, methyl ester typically involves the nitration of 2-furoic acid followed by esterification. The nitration process introduces a nitro group at the 5-position of the furan ring. The esterification step involves the reaction of the nitrated furoic acid with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the careful control of reaction conditions to ensure high yield and purity. The nitration and esterification steps are optimized for efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2-Furancarboximidic acid, 5-nitro-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Furancarboximidic acid, 5-nitro-, methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Furancarboximidic acid, 5-nitro-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various effects. The furan ring structure allows for specific binding interactions with target proteins and enzymes, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-nitro-2-furoate
  • Methyl 5-nitropyromucate
  • Methyl 5-nitro-2-furylcarboxylate

Uniqueness

2-Furancarboximidic acid, 5-nitro-, methyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties.

Properties

CAS No.

6001-23-6

Molecular Formula

C6H6N2O4

Molecular Weight

170.12 g/mol

IUPAC Name

methyl 5-nitrofuran-2-carboximidate

InChI

InChI=1S/C6H6N2O4/c1-11-6(7)4-2-3-5(12-4)8(9)10/h2-3,7H,1H3

InChI Key

VPSZEHQXLLLDLI-UHFFFAOYSA-N

Canonical SMILES

COC(=N)C1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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